2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzimidazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling through a thiol linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-benzo[d]imidazol-5-amine
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives
Uniqueness
Compared to similar compounds, 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide stands out due to its unique combination of benzimidazole and triazole moieties, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C24H24ClN7OS |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[5-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C24H24ClN7OS/c1-16(2)24(3,14-26)28-22(33)13-34-23-30-29-21(32(23)19-10-6-4-8-17(19)25)12-31-15-27-18-9-5-7-11-20(18)31/h4-11,15-16H,12-13H2,1-3H3,(H,28,33) |
InChI Key |
GDTHWBPMVFMBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2Cl)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.